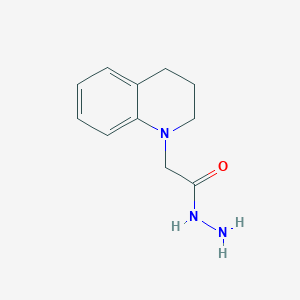
2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Activity
A series of hydrazone derivatives were synthesized from 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetohydrazide. These derivatives, when complexed with Zn(II), exhibited very good anti-tubercular activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Mandewale et al., 2016).
Anti-leishmanial and Antitumor Activities
A novel series of tetrahydroquinolines containing this compound demonstrated significant anti-leishmanial and antitumor activities. Some derivatives showed 100% tumor inhibition, comparable to standard drugs, indicating their potential in the development of antitumor and antileishmanial agents (Madkour et al., 2018).
Pharmaceutical and Agrochemical Applications
1,2,3,4-Tetrahydroquinoline derivatives, including those related to this compound, play a crucial role in the pharmaceutical and agrochemical industries. They exhibit various pharmacological activities such as anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-HIV, anti-alzheimer, and anti-hyperlipidemic activities. Their wide range of biological activities makes them a significant focus in the field of medicinal chemistry and drug development (Sabale et al., 2013).
Synthesis of Novel Pharmaceuticals
The compound serves as a building block in the synthesis of complex molecules. For instance, it was used in the development of novel anticancer agents by combining features of known procaspase-3 activators and potential anticancer agents. This highlights the versatility of this compound in the synthesis of pharmaceutical compounds with potential therapeutic applications (Dung et al., 2022).
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)8-14-7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRAJVXKFEPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)
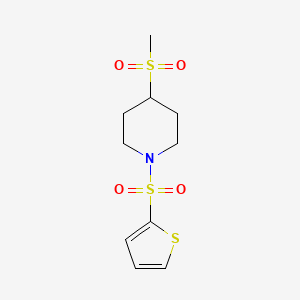
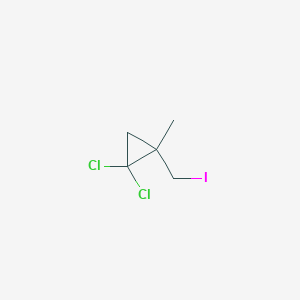
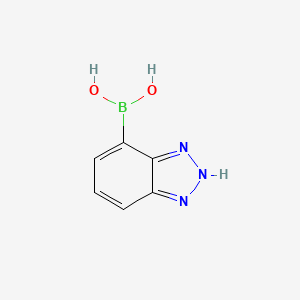
![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)
![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)
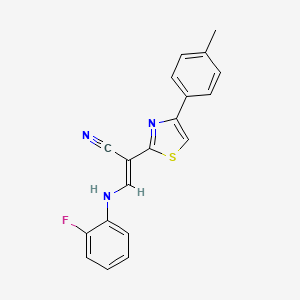
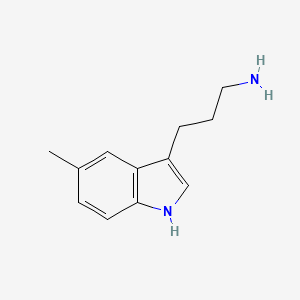
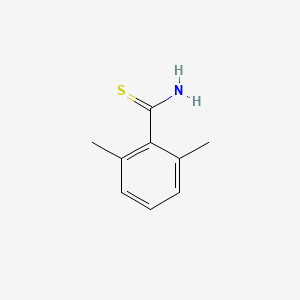
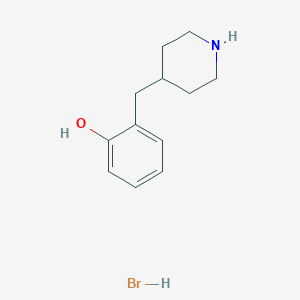
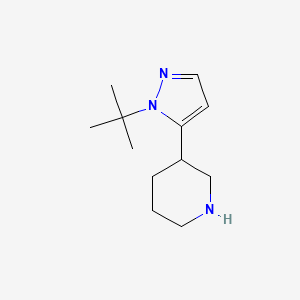
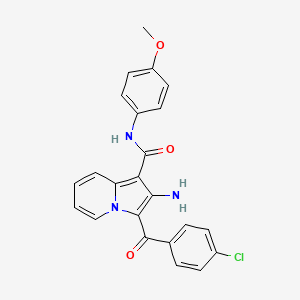
![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3001956.png)
